molecular formula C8H11ClN2O B13317259 (3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL

(3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL

Cat. No.: B13317259
M. Wt: 186.64 g/mol
InChI Key: FZKHDVDTGABUOI-SSDOTTSWSA-N
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Description

(3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL is a chiral compound that features an amino group, a chloropyridyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine and ®-3-amino-1-propanol.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, followed by nucleophilic substitution to introduce the chloropyridyl group.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reaction time.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the chloropyridyl group or to convert the amino group to a different functional group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions to introduce different substituents, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dechlorinated product or a different amine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(4-chlorophenyl)propan-1-OL: Similar structure but with a chlorophenyl group instead of a chloropyridyl group.

    (3R)-3-Amino-3-(2-chloropyridyl)propan-1-OL: Similar structure but with a different position of the chlorine atom on the pyridyl ring.

Uniqueness

(3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL is unique due to the specific positioning of the chlorine atom on the pyridyl ring, which can influence its binding affinity and selectivity towards certain molecular targets.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

(3R)-3-amino-3-(6-chloropyridin-3-yl)propan-1-ol

InChI

InChI=1S/C8H11ClN2O/c9-8-2-1-6(5-11-8)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m1/s1

InChI Key

FZKHDVDTGABUOI-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=NC=C1[C@@H](CCO)N)Cl

Canonical SMILES

C1=CC(=NC=C1C(CCO)N)Cl

Origin of Product

United States

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